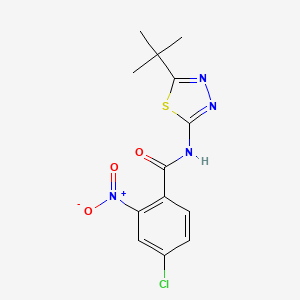![molecular formula C14H15N3S B5880473 N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects on various biological processes, including cell differentiation, proliferation, and apoptosis. In
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the major research areas is cancer treatment, where N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells. N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has also been studied for its role in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been studied for its effects on stem cell differentiation and tissue regeneration.
Mechanism of Action
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various transmembrane proteins, including Notch receptors. By inhibiting gamma-secretase, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide prevents the cleavage of Notch receptors, which leads to the downregulation of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide inhibits cell proliferation and induces apoptosis by downregulating the Notch signaling pathway. In neurodegenerative diseases, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide reduces the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to promote stem cell differentiation and tissue regeneration.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for gamma-secretase inhibition, and its potential therapeutic applications in various fields of research. However, there are also limitations to using N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to determine optimal dosage and administration methods.
Future Directions
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide. One area of research is the development of more specific and potent gamma-secretase inhibitors that can be used in clinical settings. Another area of research is the optimization of dosage and administration methods for N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in various therapeutic applications. Additionally, further research is needed to explore the potential off-target effects and toxicity of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, as well as its effects on other signaling pathways and biological processes. Overall, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has significant potential as a therapeutic agent in various fields of research, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide involves the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarbothioamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been well-established and is commonly used in scientific research.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-17(2)12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJITVXQTCIXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)


![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)